An In-depth Technical Guide to 4-Chloro-2-methylthieno[3,2-c]pyridine (CAS No. 59207-24-8)
An In-depth Technical Guide to 4-Chloro-2-methylthieno[3,2-c]pyridine (CAS No. 59207-24-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Heterocyclic Scaffold in Modern Medicinal Chemistry
4-Chloro-2-methylthieno[3,2-c]pyridine, identified by the CAS number 59207-24-8, is a halogenated heterocyclic compound of significant interest in the field of pharmaceutical sciences. Its thienopyridine core structure is a key pharmacophore found in several clinically important drugs. The strategic placement of chloro and methyl functional groups on this scaffold makes it a versatile synthetic intermediate, particularly in the development of antiplatelet agents.
This technical guide provides a comprehensive overview of 4-Chloro-2-methylthieno[3,2-c]pyridine, including its chemical and physical properties, a plausible synthesis pathway, its critical role in the synthesis of the blockbuster drug Prasugrel, and essential safety and handling information. The content herein is curated for professionals in research and drug development, offering both foundational knowledge and practical insights.
Physicochemical Properties
Detailed experimental physicochemical data for 4-Chloro-2-methylthieno[3,2-c]pyridine is not extensively available in publicly accessible literature. However, based on its structure and data from closely related compounds, the following properties can be summarized.
| Property | Value | Source/Basis |
| CAS Number | 59207-24-8 | [1] |
| Molecular Formula | C₈H₆ClNS | Inferred from structure |
| Molecular Weight | 183.66 g/mol | Calculated |
| Appearance | Likely an off-white to light yellow solid | Analogy to similar compounds |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | General solubility of similar heterocyclic compounds |
Plausible Synthesis of 4-Chloro-2-methylthieno[3,2-c]pyridine
A definitive, step-by-step synthesis protocol for 4-Chloro-2-methylthieno[3,2-c]pyridine is not readily found in peer-reviewed journals. However, based on established methods for the synthesis of the thieno[3,2-c]pyridine core and functionalization of such heterocyclic systems, a plausible synthetic route can be proposed. The following workflow is a scientifically informed projection.
Synthesis Workflow Diagram
Caption: Plausible synthetic workflow for 4-Chloro-2-methylthieno[3,2-c]pyridine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 6,7-Dihydrothieno[3,2-c]pyridine
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Formylation of 2-Thiopheneethanol: 2-Thiopheneethanol is reacted with an excess of formamide, often with an acid catalyst such as formic acid, and heated to produce N-(2-(thiophen-2-yl)ethyl)formamide.[2]
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Bischler-Napieralski Cyclization: The resulting formamide is then subjected to a Bischler-Napieralski reaction using a dehydrating and cyclizing agent like phosphorus pentoxide (P₂O₅) in phosphorus oxychloride (POCl₃) to yield 6,7-dihydrothieno[3,2-c]pyridine.[2]
Step 2: Aromatization and Functionalization
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Dehydrogenation: The dihydrothienopyridine is aromatized to thieno[3,2-c]pyridine using a dehydrogenating agent such as palladium on carbon (Pd/C) in a high-boiling solvent like xylene.
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Methylation: Introduction of the methyl group at the 2-position of the thiophene ring can be achieved through various methods, such as lithiation followed by quenching with an electrophilic methyl source (e.g., methyl iodide).
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Chlorination: The final step involves the chlorination at the 4-position of the pyridine ring. This can be a challenging step due to the potential for multiple side reactions. A common method for such transformations on pyridine-like heterocycles is the use of a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), potentially on an N-oxide precursor to direct the chlorination to the 4-position.[3]
Application in Drug Development: The Synthesis of Prasugrel
The primary and most significant application of 4-Chloro-2-methylthieno[3,2-c]pyridine is as a key starting material in the synthesis of Prasugrel, a potent antiplatelet medication. Prasugrel is a thienopyridine derivative that functions as an irreversible antagonist of the P2Y₁₂ adenosine diphosphate (ADP) receptor.[4]
Synthetic Route to Prasugrel
While various synthetic routes to Prasugrel have been published, a plausible pathway involving 4-Chloro-2-methylthieno[3,2-c]pyridine would proceed through a nucleophilic substitution reaction.
Caption: Simplified reaction scheme for the synthesis of Prasugrel.
In this proposed scheme, 4-Chloro-2-methylthieno[3,2-c]pyridine would first be reduced to the corresponding 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This intermediate would then undergo a nucleophilic substitution reaction with α-cyclopropylcarbonyl-2-fluorobenzyl bromide to form the core structure of Prasugrel. A final acetylation step would yield the active pharmaceutical ingredient.[5]
Mechanism of Action: P2Y₁₂ Receptor Antagonism
Prasugrel is a prodrug that is metabolized in the body to its active form. The active metabolite then irreversibly binds to the P2Y₁₂ receptor on the surface of platelets. The P2Y₁₂ receptor plays a central role in platelet activation and aggregation. By blocking this receptor, Prasugrel prevents ADP from binding and initiating the signaling cascade that leads to platelet aggregation and thrombus formation.[6][7]
Caption: Simplified signaling pathway of the P2Y₁₂ receptor and the inhibitory action of Prasugrel.
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling 4-Chloro-2-methylthieno[3,2-c]pyridine. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general guidelines for handling chlorinated aromatic heterocycles should be followed.[8]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
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In case of Contact:
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Skin: Wash immediately with plenty of soap and water.
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Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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Inhalation: Move the person to fresh air and keep them comfortable for breathing.
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Ingestion: Rinse mouth. Do NOT induce vomiting.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-Chloro-2-methylthieno[3,2-c]pyridine is a heterocyclic compound of considerable importance in medicinal chemistry, primarily serving as a key building block for the synthesis of the antiplatelet drug Prasugrel. While detailed public data on its physicochemical properties and a specific synthesis protocol are limited, its structural relationship to other well-characterized thienopyridines allows for informed scientific inference. As the demand for advanced pharmaceuticals continues to grow, the role of such versatile intermediates in enabling the efficient and scalable synthesis of life-saving drugs remains paramount.
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